molecular formula C15H20N2S B2753244 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine CAS No. 857041-69-1

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2753244
CAS RN: 857041-69-1
M. Wt: 260.4
InChI Key: ZONWSTSGGSUDLI-UHFFFAOYSA-N
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Description

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DTTZ and is a thiazole derivative.

Scientific Research Applications

Corrosion Inhibition

4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, as part of the thiazole and thiadiazole derivatives family, has been studied for its potential in inhibiting corrosion of metals, particularly iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to predict the corrosion inhibition performances of related compounds. These studies suggest that thiazole derivatives can effectively bind to metal surfaces, thereby providing protection against corrosion. The theoretical data obtained from these studies are consistent with experimental inhibition efficiency results, indicating that thiazole derivatives, including those similar to 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, could serve as effective corrosion inhibitors for metals like iron (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Organic Synthesis

The compound's structural framework is relevant in the synthesis of biologically potent derivatives. For instance, N-(Pyridin-2-yl)benzo[d]thiazol-2-amines have been synthesized from heteroaryl-thioureas through oxidative C–S bond formation strategies. These syntheses feature a metal-free approach, broad substrate scope, short reaction times, and straightforward product purification processes. Such methodologies underscore the versatility and utility of thiazol-2-amine derivatives in constructing complex molecules with potential biological applications (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Material Chemistry

Thiazole derivatives, including structures akin to 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, have found applications in material chemistry, particularly in the engineering of organometallic materials. The coordinating behavior of such compounds with transition metal ions has facilitated the creation of new crystalline copper(I) π-complexes, which are characterized by unique molecular arrangements and potential for extensive hydrogen-bonding patterns. This suggests the compound's relevance in the development of novel materials with specific structural and bonding properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).

Antimicrobial Activity

In the realm of pharmaceutical chemistry, thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. The structural motif of 4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine, within these derivatives, has been implicated in providing promising activities against a range of pathogenic bacteria and fungi. This underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against infectious diseases (Shankerrao, Bodke, & Santoshkumar, 2017).

properties

IUPAC Name

4-[2,4-di(propan-2-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c1-9(2)11-5-6-12(13(7-11)10(3)4)14-8-18-15(16)17-14/h5-10H,1-4H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONWSTSGGSUDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C2=CSC(=N2)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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